Superior Antibacterial Potency Against Carbapenem‑Resistant Klebsiella pneumoniae Relative to Conventional Antibiotics
Cecropin‑4 (Cec4) displays rapid bactericidal activity against carbapenem‑resistant Klebsiella pneumoniae (CRKP) with an MIC of 8 µg/mL. Moreover, at this low concentration (8 µg/mL) Cec4 eradicates pre‑formed CRKP biofilms, a property that standard‑of‑care carbapenems (e.g., meropenem, MIC > 32 µg/mL against the same CRKP strains) lack entirely [1]. When tested in combination with traditional antibiotics, Cec4 further amplifies their antibacterial effect, indicating a synergistic potential that is absent for many other cecropin variants in this resistance context [1].
| Evidence Dimension | Minimal inhibitory concentration (MIC) against CRKP clinical isolates |
|---|---|
| Target Compound Data | Cec4 (Cecropin‑4) MIC = 8 µg/mL |
| Comparator Or Baseline | Meropenem MIC > 32 µg/mL (carbapenem‑resistant strains) |
| Quantified Difference | Cec4 MIC is ≤ 25 % of meropenem MIC; additionally Cec4 eradicates biofilm at 8 µg/mL whereas meropenem exhibits no anti‑biofilm activity at equivalent concentrations. |
| Conditions | Broth microdilution assay against clinical CRKP isolates; biofilm inhibition/eradication assay quantified by crystal violet staining; in vitro. |
Why This Matters
For a researcher or industrial developer targeting CRKP, choosing a generic cecropin without demonstrated low‑MIC and biofilm‑eradicating activity against this priority pathogen would risk complete failure of the antimicrobial strategy.
- [1] Peng J, Wang Y, Wu Z, et al. The antimicrobial peptide Cec4 has therapeutic potential against clinical carbapenem‑resistant Klebsiella pneumoniae. Microbiol Spectr. 2025;13(7):e02738‑24. View Source
